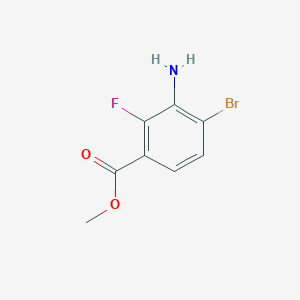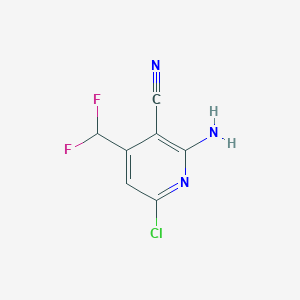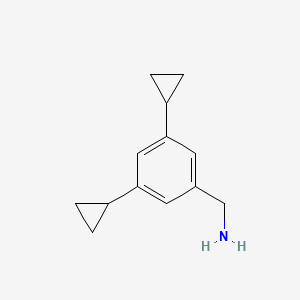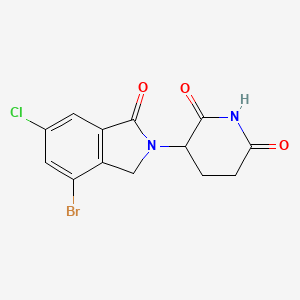
(4-(2-Methyloxazol-4-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methyloxazol-4-yl)phenyl)methanol: is an organic compound with the molecular formula C11H11NO2 It consists of a phenyl ring substituted with a methanol group and a 2-methyloxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyloxazol-4-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 2-methyloxazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
(4-(2-Methyloxazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of (4-(2-Methyloxazol-4-yl)phenyl)aldehyde or (4-(2-Methyloxazol-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(2-Methyloxazol-4-yl)phenyl)methane.
Substitution: Formation of substituted derivatives like 4-nitro-(2-methyloxazol-4-yl)phenylmethanol or 4-bromo-(2-methyloxazol-4-yl)phenylmethanol.
科学研究应用
(4-(2-Methyloxazol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism by which (4-(2-Methyloxazol-4-yl)phenyl)methanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The oxazole ring and phenyl group contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound has a similar oxazole ring but differs in the substituent on the phenyl ring.
(4-(2-Methyloxazol-4-yl)phenyl)propanoic acid: Another compound with a similar core structure but with a propanoic acid group instead of methanol.
Uniqueness
(4-(2-Methyloxazol-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and applications.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
[4-(2-methyl-1,3-oxazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |
InChI 键 |
MESKDSQSFXBOQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)





![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)




methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
